5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol
Overview
Description
5,10,12-Trioxa-4-boratricyclo[7300,3,7]dodeca-1(9),2,7-trien-4-ol is a complex organoboron compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol typically involves the reaction of boronic acids with diols under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the tricyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
Scientific Research Applications
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s boron atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Similar in structure but lack the tricyclic framework.
Boronic Esters: Share some reactivity but differ in their overall structure and properties.
Organoboron Compounds: A broad category that includes various boron-containing molecules with different applications.
Uniqueness
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other boron compounds may not be as effective.
Properties
IUPAC Name |
1-hydroxy-3H-[1,3]dioxolo[4,5-f][2,1]benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-9-6-2-8-7(11-4-12-8)1-5(6)3-13-9/h1-2,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUIAAXHLXHQLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC3=C(C=C2CO1)OCO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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